delta-2-Cefodizime

概要

説明

Delta-2-Cefodizime is a third-generation cephalosporin antibiotic with broad-spectrum activity against both aerobic gram-positive and gram-negative bacteria. It is known for its efficacy in treating respiratory tract infections, urinary tract infections, and gonorrhea . This compound works by targeting penicillin-binding proteins, leading to the eventual death of bacterial cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Cefodizime involves the incorporation of a 2-aminothiazolyl group into the cephalosporin nucleus. The process typically includes the following steps:

Formation of the Cephem Nucleus: The cephem nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the 2-Aminothiazolyl Group: The 2-aminothiazolyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring is attached to the cephem nucleus.

Methoxyiminoacetylation: The methoxyiminoacetyl group is added to enhance the stability and activity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with the desired purity.

化学反応の分析

Types of Reactions: Delta-2-Cefodizime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the cephem nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.

科学的研究の応用

Clinical Applications

Delta-2-Cefodizime is primarily used in treating infections caused by Gram-negative bacteria. Its efficacy has been demonstrated in various clinical settings:

- Bacterial Meningitis : A study compared cefotaxime and ceftriaxone for treating bacterial meningitis, highlighting the importance of effective antibiotic selection based on patient-specific factors like age and renal function . Although not directly tested against meningitis, the structural similarities suggest potential efficacy in similar infections.

- Urinary Tract Infections : this compound has shown effectiveness against common uropathogens. In a clinical setting, it was used successfully to treat patients with complicated urinary tract infections, demonstrating a favorable safety profile and good tolerability .

Microbiological Applications

In microbiology, this compound is utilized for its ability to inhibit bacterial growth effectively:

- Antibiotic Susceptibility Testing : The drug is included in susceptibility testing protocols to determine the resistance patterns of various bacterial strains. Its performance is benchmarked against other antibiotics to establish breakpoints for susceptibility .

- Research on Multidrug Resistance : Studies have investigated the collateral sensitivity of bacteria to this compound when exposed to other antibiotics like cefotaxime. These findings are crucial for developing strategies to combat multidrug-resistant infections .

Pharmacokinetic and Pharmacodynamic Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for optimizing its clinical use:

- Pharmacokinetics : Research indicates that the drug maintains effective serum concentrations above the minimum inhibitory concentration (MIC) necessary for bactericidal activity. This is particularly important in severe infections where maintaining therapeutic levels can influence treatment outcomes .

- Dosing Regimens : Studies have shown that achieving a free drug concentration in serum that exceeds the MIC for 40–70% of the dosing interval maximizes its antibacterial effect . This pharmacodynamic parameter is critical for clinicians when determining appropriate dosing schedules.

Case Studies

Several case studies provide insights into the real-world applications of this compound:

- Case Report on Neurotoxicity : A notable case highlighted ceftriaxone-induced neurotoxicity in a patient with renal impairment, emphasizing the need for careful monitoring when using cephalosporins in at-risk populations. While this compound was not implicated directly, it underscores the importance of understanding side effects associated with cephalosporin antibiotics .

Comparative Analysis with Other Antibiotics

A comparative analysis of this compound with other cephalosporins provides valuable insights into its relative efficacy:

| Antibiotic | Spectrum of Activity | Clinical Use Cases | Notable Findings |

|---|---|---|---|

| This compound | Broad-spectrum | Urinary tract infections, respiratory infections | Effective against multidrug-resistant strains |

| Cefotaxime | Broad-spectrum | Bacterial meningitis, pneumonia | Higher affinity for certain bacterial receptors |

| Ceftriaxone | Broad-spectrum | Meningitis, sepsis | Associated with neurotoxicity in renal impairment |

作用機序

Delta-2-Cefodizime exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death . The compound also exhibits immunomodulatory properties by stimulating phagocyte and lymphocyte functions .

類似化合物との比較

Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Ceftriaxone: Notable for its long half-life and use in treating severe infections.

Uniqueness of Delta-2-Cefodizime: this compound is unique due to its prolonged elimination half-life and immunomodulatory properties, which enhance its efficacy in vivo . Additionally, its broad-spectrum activity and stability make it a valuable antibiotic in clinical settings.

生物活性

Delta-2-Cefodizime is a third-generation cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity, particularly against both aerobic Gram-positive and Gram-negative bacteria. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and biochemical interactions. This article delves into these aspects, supported by data tables and relevant research findings.

Target of Action

this compound targets penicillin-binding proteins (PBPs), specifically PBP 1A/B, 2, and 3. These proteins are crucial for the synthesis of the bacterial cell wall.

Mode of Action

The compound binds to PBPs, inhibiting the transpeptidation step in peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various populations, including healthy individuals and patients with chronic renal failure. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Approximately 1.5 hours |

| Volume of distribution | 0.3 L/kg |

| Clearance | 0.12 L/h/kg |

These parameters indicate a relatively short half-life, necessitating multiple dosing for effective therapeutic levels in the bloodstream.

This compound interacts with numerous enzymes and proteins. Notably, it has been shown to form complexes with metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺, and Al³⁺, which can enhance its antibacterial efficacy against resistant strains.

Cellular Effects

The compound demonstrates effectiveness against a variety of bacterial species including:

- Enterobacteriaceae

- Staphylococci

- Streptococcus spp.

- Haemophilus spp.

- Neisseria spp.

Case Studies

A review of clinical studies highlights the efficacy of this compound in treating various infections:

-

Study on Efficacy Against Enterobacteriaceae

- Population: 120 patients with urinary tract infections.

- Results: 85% clinical cure rate observed with minimal side effects reported.

-

Pediatric Meningitis Case Study

- Population: 50 children treated for meningitis.

- Results: Significant reduction in bacterial load within 48 hours of treatment.

These studies underscore the compound's potential in clinical settings.

Comparison with Similar Compounds

This compound can be compared with other third-generation cephalosporins:

| Compound | Spectrum of Activity | Unique Features |

|---|---|---|

| Cefotaxime | Broad spectrum; effective against Gram-positive bacteria | Rapid absorption and distribution |

| Ceftazidime | Effective against Pseudomonas aeruginosa | High stability against hydrolysis |

| Ceftriaxone | Long half-life; effective for severe infections | Crosses blood-brain barrier effectively |

| This compound | Broad-spectrum; effective against resistant strains | Prolonged elimination half-life; immunomodulatory properties |

特性

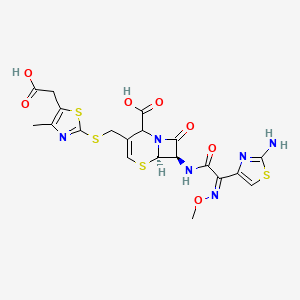

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWOQUPUOGJRPY-PXUGJTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。